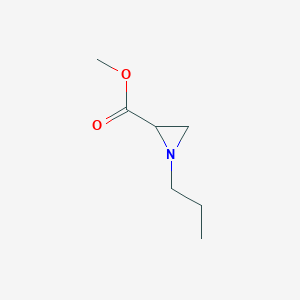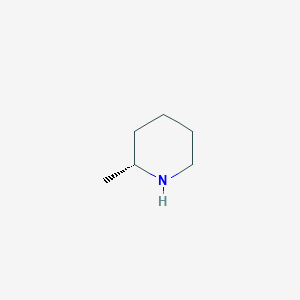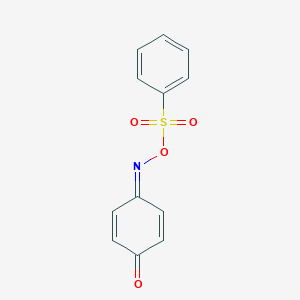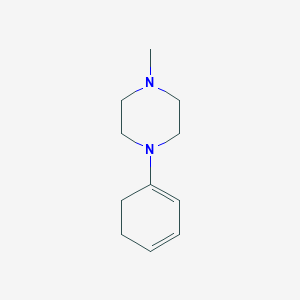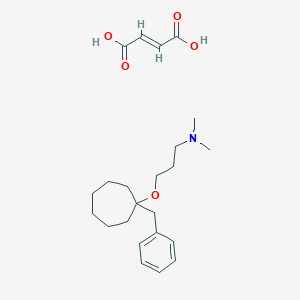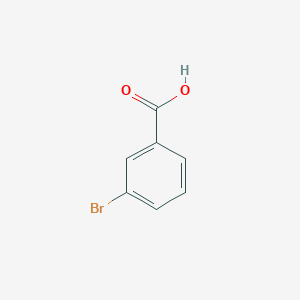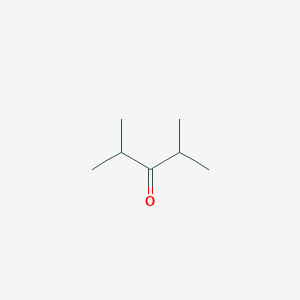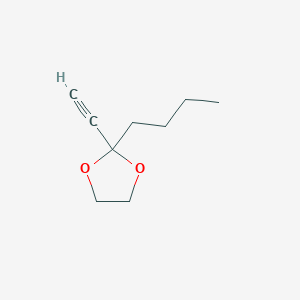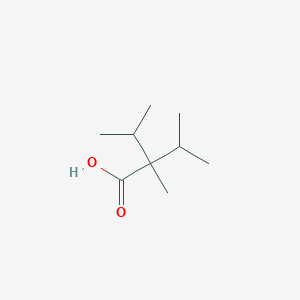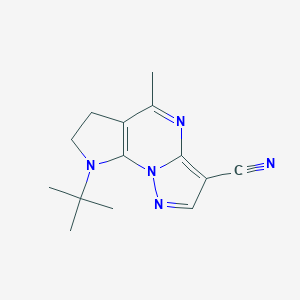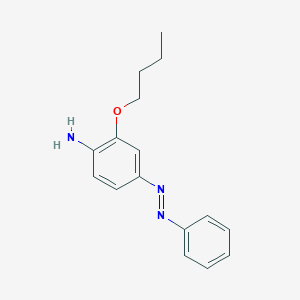
3-n-Butoxy-4-aminoazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-n-Butoxy-4-aminoazobenzene, also known as BAA, is a synthetic dye that is widely used in research laboratories for its ability to induce liver cancer in rodents. The compound was first synthesized in the 1950s and has since become a popular tool for studying the mechanisms of carcinogenesis.
Mecanismo De Acción
3-n-Butoxy-4-aminoazobenzene is metabolized by the liver into a reactive intermediate that can bind covalently to DNA, forming adducts that can lead to mutations and cancer. 3-n-Butoxy-4-aminoazobenzene also induces oxidative stress and inflammation, which can further contribute to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
3-n-Butoxy-4-aminoazobenzene has been shown to induce liver cancer in rodents through the formation of DNA adducts, oxidative stress, and inflammation. The compound also causes liver damage and hepatocyte necrosis, as well as changes in liver enzyme levels. In addition, 3-n-Butoxy-4-aminoazobenzene has been shown to affect the immune system and alter the expression of genes involved in cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-n-Butoxy-4-aminoazobenzene is a useful tool for studying the mechanisms of carcinogenesis and evaluating the efficacy of chemopreventive agents. Its carcinogenic effects are well-established, and the compound is relatively easy to administer to animals. However, 3-n-Butoxy-4-aminoazobenzene has some limitations as a research tool. For example, its carcinogenic effects are limited to the liver, and it may not accurately reflect the mechanisms of carcinogenesis in other organs. In addition, 3-n-Butoxy-4-aminoazobenzene can be toxic to animals at high doses, and its effects may be influenced by factors such as age, sex, and genetic background.
Direcciones Futuras
There are several future directions for research on 3-n-Butoxy-4-aminoazobenzene. One area of interest is the identification of biomarkers that can predict susceptibility to 3-n-Butoxy-4-aminoazobenzene-induced liver cancer. Another area of research is the development of new chemopreventive agents that can prevent the formation of DNA adducts and other carcinogenic effects of 3-n-Butoxy-4-aminoazobenzene. Finally, there is a need for more studies to investigate the mechanisms of carcinogenesis in other organs and to evaluate the potential risks of 3-n-Butoxy-4-aminoazobenzene exposure in humans.
Conclusion:
In conclusion, 3-n-Butoxy-4-aminoazobenzene is a synthetic dye that is widely used in research laboratories for its ability to induce liver cancer in rodents. The compound is synthesized by the diazotization of p-nitroaniline followed by reaction with n-butanol. 3-n-Butoxy-4-aminoazobenzene is a useful tool for studying the mechanisms of carcinogenesis and evaluating the efficacy of chemopreventive agents. Its carcinogenic effects are well-established, and the compound is relatively easy to administer to animals. However, 3-n-Butoxy-4-aminoazobenzene has some limitations as a research tool, and there is a need for more studies to investigate its potential risks in humans.
Métodos De Síntesis
3-n-Butoxy-4-aminoazobenzene can be synthesized by the diazotization of p-nitroaniline followed by reaction with n-butanol. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and benzene.
Aplicaciones Científicas De Investigación
3-n-Butoxy-4-aminoazobenzene is widely used in research laboratories to induce liver cancer in rodents. The compound is administered to animals either orally or through injection, and its carcinogenic effects are studied over a period of several months. 3-n-Butoxy-4-aminoazobenzene is also used to study the mechanisms of carcinogenesis, including the role of DNA adducts, oxidative stress, and inflammation. In addition, 3-n-Butoxy-4-aminoazobenzene is used to evaluate the efficacy of chemopreventive agents in preventing liver cancer.
Propiedades
Número CAS |
126335-29-3 |
|---|---|
Nombre del producto |
3-n-Butoxy-4-aminoazobenzene |
Fórmula molecular |
C16H19N3O |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-butoxy-4-phenyldiazenylaniline |
InChI |
InChI=1S/C16H19N3O/c1-2-3-11-20-16-12-14(9-10-15(16)17)19-18-13-7-5-4-6-8-13/h4-10,12H,2-3,11,17H2,1H3 |
Clave InChI |
GNFHVTFCXAMDDW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
Sinónimos |
3-N-BUTOXY-4-AMINOAZOBENZENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




